molecular formula C7H12ClF2N B13546662 1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride

1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride

Cat. No.: B13546662
M. Wt: 183.63 g/mol
InChI Key: OYGUEKHOMNLUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique spirocyclic structure, which includes a difluoromethyl group and an amine hydrochloride moiety. This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride typically involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group. The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .

Scientific Research Applications

1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-difluoro-5-methylspiro[2.3]hexan-5-amine hydrochloride is unique due to its combination of a spirocyclic structure, difluoromethyl group, and amine hydrochloride moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63 g/mol

IUPAC Name

2,2-difluoro-5-methylspiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c1-5(10)2-6(3-5)4-7(6,8)9;/h2-4,10H2,1H3;1H

InChI Key

OYGUEKHOMNLUCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.